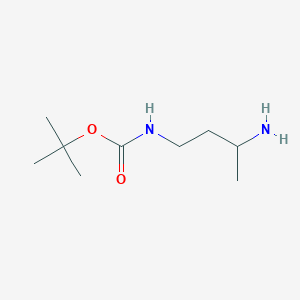

1-Boc-amino-butyl-3-amine

Description

The exact mass of the compound tert-Butyl (3-aminobutyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-aminobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-7(10)5-6-11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCLVLGMLLYXFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662579 | |

| Record name | tert-Butyl (3-aminobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878799-20-3 | |

| Record name | tert-Butyl (3-aminobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(3-aminobutyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Differentially Protected Diamine

An In-depth Technical Guide to the Synthesis of tert-Butyl (3-Aminobutyl)carbamate

In the landscape of modern medicinal chemistry and drug development, the strategic use of bifunctional building blocks is paramount for the efficient assembly of complex molecular architectures. Tert-butyl (3-aminobutyl)carbamate is a quintessential example of such a scaffold. Its structure, featuring a primary amine and a carbamate-protected primary amine on a butane backbone, offers chemists a powerful tool for controlled, sequential derivatization. The tert-butyloxycarbonyl (Boc) group provides robust protection under a wide range of synthetic conditions, yet it can be cleanly removed under acidic conditions, enabling orthogonal protection strategies.[1]

This guide provides an in-depth examination of the synthesis of tert-butyl (3-aminobutyl)carbamate, moving beyond a mere recitation of steps to explore the underlying chemical principles and rationale that govern successful execution. We will detail the most prevalent synthetic methodologies, provide step-by-step protocols validated by established chemical literature, and present the data in a clear, accessible format for researchers, scientists, and drug development professionals.

Part 1: Core Synthetic Strategies

The synthesis of tert-butyl (3-aminobutyl)carbamate primarily revolves around the selective protection of one of the two amine functionalities in 1,3-butanediamine. The key challenge lies in achieving high yields of the mono-protected product while minimizing the formation of the di-protected byproduct.

Primary Strategy: Selective Mono-Boc Protection of 1,3-Butanediamine

The most direct and widely adopted method for synthesizing the title compound is the reaction of 1,3-butanediamine with di-tert-butyl dicarbonate (Boc₂O).[1][2] The inherent nucleophilicity of both primary amines presents a selectivity challenge.

Causality Behind Experimental Choices:

-

Minimizing Di-protection: To favor mono-protection, the reaction is typically performed using a large excess of the diamine relative to the Boc anhydride.[1] This statistical approach ensures that a molecule of Boc₂O is more likely to encounter an unprotected diamine molecule than a mono-protected one.

-

Controlling Reactivity: The reaction is initiated at a reduced temperature (0 °C). This is critical for moderating the exothermic reaction between the amine and Boc₂O, thereby enhancing selectivity and preventing potential side reactions. The slow, dropwise addition of the Boc₂O solution is a physical extension of this control, maintaining a low instantaneous concentration of the protecting agent.

-

Solvent System: Dichloromethane (DCM) is a common solvent for this transformation. Its utility stems from its ability to dissolve both the polar diamine and the nonpolar Boc anhydride, its relatively low boiling point for easy removal, and its inertness under the reaction conditions.

Logical Workflow: Mono-Boc Protection

Caption: Workflow for selective mono-Boc protection.

Alternative Strategy: Reductive Amination

While less direct for this specific target, reductive amination represents a powerful and versatile method for C-N bond formation and could be adapted for this synthesis.[3][4] This pathway would typically involve the reaction of a Boc-protected amino-ketone with an amine source, followed by reduction.

Conceptual Pathway:

-

Starting Material: The synthesis would commence with tert-butyl (3-oxobutyl)carbamate.

-

Imine Formation: This ketone would react with an ammonia source (e.g., ammonium acetate) to form an intermediate imine or enamine in situ.

-

In-Situ Reduction: A selective reducing agent is then used to reduce the C=N bond to the desired amine.

Rationale for Reagent Selection:

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice for modern reductive aminations.[1][3] It is milder and more selective than other borohydrides like sodium cyanoborohydride, and it can be used in non-protic solvents. Its bulkiness often enhances selectivity, and it is particularly effective at reducing iminium ions formed under slightly acidic conditions.[3]

Logical Workflow: Reductive Amination Route

Caption: Conceptual workflow for a reductive amination approach.

Part 2: Validated Experimental Protocol

This section provides a detailed, self-validating protocol for the synthesis of tert-butyl (3-aminobutyl)carbamate via the selective mono-Boc protection method. The quantities are based on established procedures for analogous transformations.[5]

Synthesis of tert-Butyl (3-aminobutyl)carbamate

Data Presentation: Reagents and Materials

| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |

| 1,3-Butanediamine | 88.15 | 100 | 10 | 8.82 g (9.18 mL) |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 10 | 1 | 2.18 g |

| Dichloromethane (DCM) | - | - | - | 100 mL + 25 mL |

| Saturated aq. NaHCO₃ | - | - | - | ~100 mL |

| Brine | - | - | - | ~50 mL |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | As needed |

Step-by-Step Methodology:

-

Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,3-butanediamine (10 eq., 8.82 g) and dichloromethane (100 mL).

-

Initial Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.

-

Scientist's Note: This initial cooling is crucial to temper the reactivity of the subsequent addition and maximize selectivity for the mono-protected product.

-

-

Reagent Preparation: In a separate beaker, dissolve di-tert-butyl dicarbonate (1 eq., 2.18 g) in dichloromethane (25 mL).

-

Controlled Addition: Add the Boc₂O solution to the stirred diamine solution dropwise via an addition funnel over a period of 1 hour. Maintain the reaction temperature at 0-5 °C throughout the addition.

-

Trustworthiness Check: A slow, controlled addition is the most critical parameter for avoiding significant formation of the di-Boc protected byproduct.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for an additional 18 hours.

-

Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH:NH₄OH (e.g., 90:9:1) and visualizing with ninhydrin stain. The product should appear as a new spot, while the starting diamine will be very polar (low Rf).

-

Workup - Quenching and Extraction:

-

Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess 1,3-butanediamine.

-

Re-dissolve the resulting residue in ethyl acetate or DCM (100 mL).

-

Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).[5]

-

Rationale: The NaHCO₃ wash removes any acidic impurities and the brine wash helps to remove water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product, typically as a colorless to pale yellow oil.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 2% to 10% MeOH in DCM) to afford the pure tert-butyl (3-aminobutyl)carbamate.

Expected Yield: 75-85%

Part 3: Product Characterization

Confirmation of the final product's identity and purity is essential. The following are expected characterization data points for tert-butyl (3-aminobutyl)carbamate (C₉H₂₀N₂O₂; MW: 188.27 g/mol ).

-

Appearance: Colorless to pale yellow oil.

-

¹H NMR Spectroscopy (CDCl₃, 400 MHz): The spectrum should show a characteristic singlet at ~1.44 ppm corresponding to the nine equivalent protons of the tert-butyl group. Other signals will include multiplets for the CH₂, CH, and NH₂ protons of the butyl chain.

-

¹³C NMR Spectroscopy (CDCl₃, 100 MHz): Key signals include a peak at ~79 ppm for the quaternary carbon of the Boc group, a peak at ~28.4 ppm for the three methyl carbons of the Boc group, and signals corresponding to the four carbons of the butyl backbone.

-

Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z = 189.1.

References

An In-depth Technical Guide to the Characterization of N-Boc-1,3-propanediamine

Introduction: The Strategic Importance of N-Boc-1,3-propanediamine in Synthesis

N-Boc-1,3-propanediamine, also known as tert-butyl (3-aminopropyl)carbamate, is a bifunctional organic compound of significant interest to researchers and professionals in drug development and complex molecule synthesis.[1][2] Its value lies in the strategic placement of a tert-butyloxycarbonyl (Boc) protecting group on one of the two primary amines of the 1,3-diaminopropane backbone. This differential protection allows for selective functionalization of the free primary amine, while the Boc-protected amine remains inert. The Boc group's stability under a range of reaction conditions, coupled with its facile removal under acidic conditions, makes N-Boc-1,3-propanediamine a versatile building block for the controlled, stepwise elaboration of molecules.[1][3] This guide provides a comprehensive overview of the synthesis and, more importantly, the detailed analytical characterization of this crucial synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of N-Boc-1,3-propanediamine is fundamental for its effective use and handling in a laboratory setting.

| Property | Value | Reference(s) |

| CAS Number | 75178-96-0 | [1][4] |

| Molecular Formula | C₈H₁₈N₂O₂ | [1][2] |

| Molecular Weight | 174.24 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid or low-melting solid | [1][5] |

| Melting Point | 22 °C (lit.) | [1][4] |

| Boiling Point | 203 °C (lit.) | [1][4] |

| Density | 0.998 g/mL at 20 °C (lit.) | [1][4] |

| Refractive Index (n20/D) | 1.454 (lit.) | [1] |

| Solubility | Miscible with methanol and soluble in other polar organic solvents like dichloromethane. | [1][4] |

Synthesis: The Art of Selective Protection

The primary route to N-Boc-1,3-propanediamine is the mono-N-Boc protection of 1,3-diaminopropane. The key to this synthesis is controlling the stoichiometry of the protecting agent, di-tert-butyl dicarbonate (Boc₂O), to favor the formation of the mono-protected product over the di-protected species.

Workflow for the Synthesis of N-Boc-1,3-propanediamine

Synthesis of N-Boc-1,3-propanediamine

Detailed Synthesis Protocol

-

Reaction Setup: In a well-ventilated fume hood, dissolve 1,3-diaminopropane in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction and improve the selectivity for mono-protection.

-

Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM to the cooled diamine solution over a period of 1-2 hours. The slow addition is critical to minimize the formation of the di-protected byproduct.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for approximately 18 hours to ensure complete consumption of the limiting reagent (Boc₂O).

-

Workup:

-

A white precipitate, the di-Boc protected diamine, may form. Remove this by filtration.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine. This removes any unreacted starting materials and water-soluble byproducts.

-

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification (if necessary): While the above procedure often yields a product of sufficient purity, column chromatography on silica gel can be employed for further purification if needed. A typical eluent system is a gradient of ethyl acetate in hexane.

Comprehensive Characterization

A multi-technique approach is essential for the unambiguous characterization and quality assessment of N-Boc-1,3-propanediamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of N-Boc-1,3-propanediamine.

Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity. For N-Boc-1,3-propanediamine, we expect to see distinct signals for the protons of the Boc group and the propyl chain.

Sample Preparation: Dissolve a small amount of the sample (5-10 mg) in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.

Expected Chemical Shifts (in CDCl₃):

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| C(CH₃)₃ | ~1.44 | singlet | 9H | tert-butyl group of Boc |

| -CH₂- | ~1.60 | quintet | 2H | Central methylene group of the propyl chain |

| -CH₂-NH₂ | ~2.75 | triplet | 2H | Methylene group adjacent to the free amine |

| -CH₂-NHBoc | ~3.18 | quartet | 2H | Methylene group adjacent to the Boc-protected amine |

| -NHBoc | ~5.0 (broad) | singlet | 1H | Amide proton of the carbamate |

| -NH₂ | ~1.5 (broad) | singlet | 2H | Protons of the free primary amine |

Rationale: ¹³C NMR provides information on the number and chemical environment of the carbon atoms in the molecule.

Expected Chemical Shifts (in CDCl₃): [6]

| Carbon | Chemical Shift (δ, ppm) | Assignment |

| C(C H₃)₃ | ~28.5 | Methyl carbons of the tert-butyl group |

| -C H₂- | ~31.3 | Central methylene carbon of the propyl chain |

| -C H₂-NH₂ | ~37.9 | Methylene carbon adjacent to the free amine |

| -C H₂-NHBoc | ~38.4 | Methylene carbon adjacent to the Boc-protected amine |

| C (CH₃)₃ | ~79.1 | Quaternary carbon of the tert-butyl group |

| C=O | ~156.3 | Carbonyl carbon of the carbamate |

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For N-Boc-1,3-propanediamine, we are particularly interested in the vibrations associated with the N-H bonds of the primary amine and the amide of the carbamate, as well as the carbonyl group of the Boc protector.[7]

Sample Preparation: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr) for analysis.

Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-3500 (two bands) | N-H stretch | Primary amine (-NH₂) |

| ~3300 (broad) | N-H stretch | Amide (-NH-) of the carbamate |

| 2850-2960 | C-H stretch | Aliphatic C-H bonds |

| ~1690 | C=O stretch | Carbonyl of the carbamate (Boc group) |

| ~1520 | N-H bend | Amide II band |

| ~1170 | C-O stretch | Carbamate |

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Expected m/z values (ESI-MS, positive ion mode):

| m/z | Ion |

| 175.1 | [M+H]⁺ (protonated molecule) |

| 119.1 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |

| 75.1 | [M - Boc + H]⁺ (loss of the Boc group) |

High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a powerful technique for assessing the purity of N-Boc-1,3-propanediamine. A reversed-phase method is typically employed.

HPLC Analysis of N-Boc-1,3-propanediamine

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

-

Gradient: A typical gradient could be 5% to 95% Mobile Phase B over 20 minutes.[1]

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Expected Result: A single major peak corresponding to N-Boc-1,3-propanediamine, with the area of this peak relative to the total area of all peaks indicating the purity.

Safety and Handling

N-Boc-1,3-propanediamine is classified as a corrosive substance that can cause severe skin burns and eye damage. It may also be harmful if swallowed.[1][8] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Store in a tightly sealed container in a cool, dry place.

Conclusion

The robust characterization of N-Boc-1,3-propanediamine through a combination of NMR, FTIR, MS, and HPLC is paramount to ensuring its identity, purity, and suitability for subsequent synthetic applications. The detailed protocols and expected data presented in this guide serve as a valuable resource for researchers and scientists, enabling them to confidently utilize this versatile building block in their pursuit of novel molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 75178-96-0: tert-Butyl (3-aminopropyl)carbamate [cymitquimica.com]

- 3. tert-Butyl (3-aminopropyl)carbamate | Carbamates | Ambeed.com [ambeed.com]

- 4. 75178-96-0 CAS MSDS (N-Boc-1,3-propanediamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. N-BOC-1,3-diaminopropane, 97% 5 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. tert-Butyl (3-aminopropyl)carbamate | C8H18N2O2 | CID 2735700 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity of 1-Boc-amino-butyl-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-amino-butyl-3-amine, also known as tert-butyl N-(3-aminobutyl)carbamate, is a pivotal building block in modern organic synthesis, particularly within pharmaceutical and materials science research.[1] Its structure, featuring a primary amine at the 3-position and a Boc-protected amine at the 1-position, imparts a differential reactivity profile that is highly advantageous for selective chemical modifications. This guide provides a comprehensive exploration of the molecule's reactivity, detailing the principles of orthogonal protection, key reaction classes, and validated experimental protocols. We will delve into the causality behind experimental choices, ensuring a thorough understanding of how to leverage this versatile intermediate for the synthesis of complex molecular architectures.

Introduction: The Strategic Importance of this compound

The utility of this compound stems from the strategic placement of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is one of the most widely used amine protecting groups in organic synthesis due to its stability across a broad range of reaction conditions and its facile, selective removal under acidic conditions.[2] By converting an amine into a carbamate, the Boc group effectively decreases its nucleophilicity, preventing unwanted side reactions.[2][3]

In the case of 1,3-diaminobutane, the mono-Boc protection at the 1-position leaves the primary amine at the 3-position available for a variety of chemical transformations. This differential protection is the cornerstone of its utility, allowing for sequential and controlled functionalization of the two amine groups.[4] This "orthogonal" protection strategy is fundamental in multi-step syntheses where precise control over reactivity is paramount.[5][6][7]

This guide will explore the key facets of this compound's reactivity, providing both the theoretical underpinnings and practical, field-proven methodologies.

Core Reactivity Principles: The Dichotomy of the Amines

The reactivity of this compound is governed by the distinct electronic and steric environments of its two nitrogen atoms.

-

The Unprotected Primary Amine (C-3): This amine is nucleophilic and readily participates in a wide array of reactions typical of primary amines. Its accessibility makes it the primary site of reaction under most conditions.

-

The Boc-Protected Amine (C-1): The carbamate linkage significantly reduces the nucleophilicity of this nitrogen.[2] The bulky tert-butyl group also provides steric hindrance, further shielding it from electrophilic attack. This amine remains unreactive under conditions that readily modify the C-3 amine.

This inherent difference in reactivity allows for a predictable and stepwise approach to building more complex molecules.

Visualization of the Reactivity Differential

Caption: Differential reactivity of the two amine groups in this compound.

Key Reaction Classes at the C-3 Amine

The unprotected primary amine at the C-3 position is a versatile handle for a variety of synthetic transformations. The following sections detail the most common and impactful reactions.

Acylation Reactions

Acylation of the C-3 amine is a straightforward and high-yielding transformation, typically achieved using acylating agents such as acid chlorides, anhydrides, or activated esters. This reaction forms a stable amide bond and is fundamental in peptide synthesis and the construction of various bioactive molecules.[1]

Experimental Protocol: Acylation with an Acid Chloride

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 - 1.5 eq), to the solution and cool to 0 °C in an ice bath.

-

Acylating Agent Addition: Slowly add the acid chloride (1.0 - 1.1 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Alkylation and Reductive Amination

The C-3 amine can be selectively alkylated to form secondary or tertiary amines. Direct alkylation with alkyl halides can sometimes lead to over-alkylation.[8] Reductive amination offers a more controlled approach for mono-alkylation.[8][9] This reaction involves the formation of an imine intermediate between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding amine.[9][10]

Experimental Protocol: Reductive Amination with an Aldehyde

-

Imine Formation: Dissolve this compound (1.0 eq) and the desired aldehyde (1.0 - 1.2 eq) in a suitable solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). A weak acid catalyst, such as acetic acid, can be added to facilitate imine formation.

-

Reducing Agent Addition: Add a mild reducing agent, such as sodium triacetoxyborohydride (STAB) (1.2 - 1.5 eq), to the solution in portions.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Sulfonylation

Reaction with sulfonyl chlorides provides the corresponding sulfonamide. This functional group is a common motif in many pharmaceutical compounds due to its ability to act as a hydrogen bond donor and acceptor.

Deprotection of the C-1 Amine: Unveiling the Second Reactive Site

Once the desired modifications have been made at the C-3 position, the Boc group at the C-1 position can be selectively removed to reveal the primary amine. The acid-lability of the Boc group allows for its cleavage under mild acidic conditions, which are typically orthogonal to many other protecting groups.[2][11]

Common reagents for Boc deprotection include:

-

Trifluoroacetic acid (TFA) in dichloromethane (DCM).[12][13]

-

Hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.[12]

-

Lewis acids such as zinc bromide (ZnBr₂) in DCM.[13]

The mechanism of deprotection involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which then fragments to isobutylene and a proton.[3][14] The resulting carbamic acid readily decarboxylates to yield the free amine.[3][13]

Experimental Protocol: Boc Deprotection with TFA

-

Dissolution: Dissolve the Boc-protected substrate in dichloromethane (DCM).

-

TFA Addition: Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the solution at 0 °C.

-

Reaction: Stir the reaction at room temperature for 1-4 hours. The evolution of carbon dioxide gas is often observed.[3][15]

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Neutralization and Extraction: Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Extract the aqueous layer with the organic solvent.

-

Purification: Dry the combined organic layers, filter, and concentrate to yield the deprotected amine.

Visualization of the Deprotection and Subsequent Functionalization Workflow

Caption: Stepwise functionalization workflow enabled by orthogonal protection.

Applications in Drug Discovery and Development

The unique reactivity profile of this compound makes it a valuable intermediate in the synthesis of a wide range of pharmaceutical agents.[1][16] Its use allows for the controlled introduction of diverse functionalities, which is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds. It is particularly useful in the synthesis of:

-

Peptidomimetics: The diamine backbone can serve as a scaffold to mimic peptide structures.

-

Polyamine Analogues: These are important for targeting polyamine metabolic pathways, which are often dysregulated in cancer.[4]

-

Heterocyclic Compounds: The two amine groups can be used to construct a variety of nitrogen-containing heterocyclic rings.

Quantitative Data Summary

| Reaction Type | Reagents | Solvent | Typical Yield | Reference |

| Acylation | Acid Chloride, TEA | DCM | >90% | General Knowledge |

| Reductive Amination | Aldehyde, STAB | DCE | 80-95% | [8] |

| Boc Deprotection | TFA | DCM | >95% | [12][13] |

Conclusion

This compound is a powerful and versatile tool for organic synthesis, offering a reliable platform for the selective functionalization of a 1,3-diamine scaffold. A thorough understanding of its differential reactivity, underpinned by the principles of orthogonal protection, enables researchers to design and execute complex synthetic routes with precision and efficiency. The protocols and principles outlined in this guide provide a solid foundation for the effective utilization of this key intermediate in the pursuit of novel therapeutics and advanced materials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 4. benchchem.com [benchchem.com]

- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 6. jocpr.com [jocpr.com]

- 7. biosynth.com [biosynth.com]

- 8. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Amine Protection / Deprotection [fishersci.co.uk]

- 13. jk-sci.com [jk-sci.com]

- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. nbinno.com [nbinno.com]

A Technical Guide to 1-Boc-amino-butyl-3-amine (CAS 878799-20-3): A Versatile Diamine Building Block in Modern Organic Synthesis

Abstract

This technical guide provides an in-depth examination of 1-Boc-amino-butyl-3-amine, also known as tert-butyl (3-aminobutyl)carbamate, a bifunctional building block of significant utility in pharmaceutical and chemical research. With its distinct primary and Boc-protected primary amine functionalities, this molecule offers a strategic advantage for sequential, regioselective reactions. This document will detail its chemical properties, synthesis, and analytical characterization. Furthermore, it will explore its critical applications in drug discovery, peptide synthesis, and materials science, providing field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Orthogonal Protection

In the intricate field of organic synthesis, particularly in the development of complex molecules like pharmaceuticals and peptidomimetics, the ability to selectively modify one functional group in the presence of others is paramount. This is achieved through the use of protecting groups. This compound (CAS No. 878799-20-3) is an exemplary reagent that embodies this principle.[1] It is a 1,3-butanediamine derivative where one of the amine groups is protected by a tert-butyloxycarbonyl (Boc) group.[1]

The Boc group is renowned for its stability under a wide range of reaction conditions, including those that are basic or nucleophilic, yet it can be readily removed under moderately acidic conditions.[2][3] This orthogonal reactivity allows chemists to utilize the unprotected primary amine for a desired transformation (e.g., amide bond formation, alkylation) while the Boc-protected amine remains inert. Subsequently, the Boc group can be cleaved to reveal the second primary amine for further functionalization. This strategic control over reactivity makes this compound a valuable intermediate for constructing complex molecular architectures with high precision and yield.[4]

Physicochemical Properties and Safe Handling

Understanding the physical and chemical characteristics of a reagent is fundamental to its effective and safe use in the laboratory.

Key Properties

The essential properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 878799-20-3 | [1][][6][7][8] |

| Molecular Formula | C₉H₂₀N₂O₂ | [1][4][] |

| Molecular Weight | 188.27 g/mol | [1][4][] |

| Appearance | Colorless to Pale-yellow to Yellow-brown Liquid to Sticky Oil to Semi-Solid | [4] |

| Purity | Typically ≥95-96% (by NMR) | [4][] |

| Boiling Point | 282.6 ± 23.0 °C (Predicted at 760 mmHg) | [][6] |

| Density | 0.963±0.06 g/cm³ (Predicted) | [6] |

| Storage Conditions | Store in freezer, under -20°C; Keep in dark place, inert atmosphere | [8] |

| Solubility | Enhanced solubility due to the tert-butyl carbamate group | [4] |

Safety and Handling

As a chemical intermediate, proper handling is crucial. This compound is classified with the GHS05 pictogram, indicating that it can cause severe skin burns and eye damage.[8]

-

Signal Word: Danger[8]

-

Hazard Statement (H-statement): H314 - Causes severe skin burns and eye damage.[8]

-

Precautionary Statements (P-statements): P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER/doctor).[8]

Causality Behind Handling Procedures: The corrosive nature (H314) stems from the free primary amine, which is basic. All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Storage under an inert atmosphere at low temperatures is recommended to prevent degradation from atmospheric CO₂ (forming a carbamate salt with the free amine) and potential oxidation over time.

The Chemistry of the Boc Protecting Group: A Synthetic Cornerstone

The utility of this compound is intrinsically linked to the properties of the Boc protecting group. Its widespread use is due to the ease of both its installation and its selective removal.[2][3]

Mechanism of Boc Protection

The Boc group is typically introduced onto an amine using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butoxide group and carbon dioxide, along with the protonated amine. A base is often used to neutralize the resulting acid and drive the reaction to completion.[10]

Mechanism of Boc Deprotection

The key advantage of the Boc group is its lability under acidic conditions.[2] Treatment with a strong acid, such as trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the carbamate. This facilitates the cleavage of the tert-butyl C-O bond, forming a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to release the free amine and carbon dioxide gas.[10] The formation of gaseous byproducts (isobutylene from the cation and CO₂) helps to drive the reaction to completion.[10]

Caption: General workflow for Boc protection and deprotection of amines.

Synthesis and Purification

While commercially available from numerous suppliers, understanding the synthesis of this compound provides valuable insight into its structure and potential impurities. A common approach involves the selective deprotection of a bis-protected diamine precursor.

Representative Synthetic Protocol

A reported synthesis involves the catalytic hydrogenation of a precursor like 1,3-dimethylethyl phenylmethyl-1,3-butanediyl biscarbamate.[7] The Cbz (carbobenzyloxy) group is susceptible to hydrogenolysis, while the Boc group is stable under these conditions, allowing for selective deprotection.

Experimental Protocol: Synthesis of tert-butyl (3-aminobutyl)carbamate [7]

-

Reaction Setup: Under a nitrogen atmosphere, dissolve 1,3-dimethylethyl phenylmethyl-1,3-butanediyl biscarbamate (0.19 g, 0.59 mmol) in 5 mL of ethanol in a suitable reaction flask.

-

Catalyst Addition: Carefully add 30 mg of 10% palladium on carbon (Pd/C) catalyst to the solution.

-

Hydrogenation: Replace the nitrogen atmosphere with hydrogen (1 atm), for example, by using a hydrogen-filled balloon.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The filtration should be done cautiously as Pd/C can be pyrophoric.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the product, tert-butyl (3-aminobutyl)carbamate. A yield of 0.10 g (90%) has been reported for this procedure.[7]

Caption: Synthetic workflow for this compound via catalytic hydrogenation.

Analytical Characterization: Ensuring Quality and Identity

Rigorous analytical characterization is essential to confirm the identity and purity of this compound before its use in subsequent synthetic steps.

Primary Analytical Techniques

A suite of spectroscopic and chromatographic methods is employed for quality control.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. The ¹H NMR spectrum will show a characteristic singlet at approximately 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group. The various protons on the butyl backbone will appear as multiplets. In the ¹³C NMR spectrum, the quaternary and methyl carbons of the Boc group provide definitive signals.[11]

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. Techniques like Electrospray Ionization (ESI) will typically show the protonated molecule [M+H]⁺.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound by separating it from any starting materials or byproducts.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups. Expect to see N-H stretching vibrations for both the carbamate and the primary amine, as well as a strong C=O stretch for the carbamate carbonyl group.

Protocol: NMR Analysis

Objective: To confirm the structure of this compound.

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the tube into the NMR spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire a ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).

-

Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Calibrate the spectra using the residual solvent peak. Integrate the peaks in the ¹H spectrum and assign all signals in both spectra to the corresponding atoms in the structure.

| Analytical Data (Expected) | |

| ¹H NMR | Characteristic singlet ~1.4 ppm (9H, t-Bu); other signals for CH, CH₂, NH₂ protons. |

| ¹³C NMR | Signals for t-Bu carbons (~28 ppm, ~80 ppm), carbamate carbonyl (~156 ppm), and butyl chain carbons. |

| MS (ESI+) | [M+H]⁺ peak corresponding to the calculated molecular weight. |

Applications in Research and Drug Development

The unique structure of this compound makes it a highly sought-after intermediate in several areas of chemical science.[4]

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of complex pharmaceuticals. Its bifunctional nature allows for the construction of scaffolds that can be elaborated into drug candidates targeting a range of conditions, including neurological disorders.[4] The diamine backbone can mimic or interact with biological structures.

-

Peptide Synthesis: In solid-phase peptide synthesis (SPPS), unnatural amino acids or linkers are often required. This compound can be used to introduce a flexible diamine linker into a peptide sequence, allowing for the attachment of reporter groups, cytotoxic payloads, or for creating cyclic peptides.[4]

-

Bioconjugation: The free amine provides a reactive handle for conjugation to biomolecules or surfaces. This is crucial in developing advanced drug delivery systems where a therapeutic agent is linked to a targeting moiety or a solubilizing polymer.[4]

-

Material Science: The compound's structure can be incorporated into polymers to introduce specific functionalities. This can lead to the development of new materials with enhanced properties for various industrial applications.[4]

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 6. 878799-20-3 | CAS DataBase [m.chemicalbook.com]

- 7. This compound | 878799-20-3 [chemicalbook.com]

- 8. This compound | 878799-20-3 [sigmaaldrich.com]

- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 878799-20-3 Name: [xixisys.com]

- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Applications of 1-Boc-amino-butyl-3-amine

Abstract

This technical guide provides a comprehensive analysis of 1-Boc-amino-butyl-3-amine, also known as tert-butyl (3-aminobutyl)carbamate. We will delve into its molecular architecture, stereochemistry, and the nuanced applications that position it as a critical building block in contemporary pharmaceutical research and development. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a blend of foundational principles and actionable, field-proven insights into the synthesis and utilization of this versatile diamine. We will explore detailed synthetic protocols, the pivotal role of the tert-butyloxycarbonyl (Boc) protecting group, and the compound's specific applications in the synthesis of neurological drug candidates and as a specialized linker in peptide chemistry.

Introduction: The Strategic Importance of Selectively Protected Diamines

In the landscape of modern organic synthesis, particularly within medicinal chemistry, the ability to selectively functionalize molecules is paramount. Diamines, with their two nucleophilic centers, present a unique synthetic challenge and opportunity. The differential protection of these amino groups allows for a stepwise and controlled introduction of various functionalities, a cornerstone of complex molecule construction. This compound (Figure 1) exemplifies this principle, featuring a primary amine available for nucleophilic reactions and a second primary amine masked by the acid-labile Boc protecting group. This arrangement provides chemists with a versatile tool for creating intricate molecular architectures with precision and high yield.[1] The stability of the Boc group under a wide range of reaction conditions, coupled with its straightforward removal under acidic conditions, facilitates orthogonal protection strategies essential in multi-step syntheses.[1]

Molecular Structure and Physicochemical Properties

This compound is a chiral molecule, existing as (R)- and (S)-enantiomers. The stereochemistry at the C3 position is a critical determinant of its biological activity when incorporated into larger drug molecules. The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₂₀N₂O₂ | [2] |

| Molecular Weight | 188.27 g/mol | [2] |

| CAS Number (racemate) | 878799-20-3 | |

| CAS Number (R)-enantiomer | 1187927-71-4 | |

| Appearance | Light yellow to yellow oil | [1] |

| Topological Polar Surface Area (TPSA) | 64.35 Ų | |

| logP | 1.2484 | |

| Storage Conditions | 0-8°C | [1] |

Figure 1: Molecular Structure of this compound

Caption: Chemical structure of this compound.

Synthesis of this compound: Racemic and Enantioselective Approaches

The synthesis of this compound can be approached through both racemic and enantioselective routes. The choice of method is dictated by the specific requirements of the final target molecule.

Racemic Synthesis: Mono-Boc Protection of 1,3-Butanediamine

A common and efficient method for the synthesis of racemic this compound involves the direct mono-protection of 1,3-butanediamine. The key to achieving high yields of the mono-protected product is to use a large excess of the diamine relative to the Boc-anhydride (di-tert-butyl dicarbonate, Boc₂O). This statistical approach favors the reaction of one molecule of Boc₂O with one molecule of the diamine, minimizing the formation of the di-protected byproduct.

Experimental Protocol: Mono-Boc Protection of 1,3-Butanediamine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-butanediamine (10 equivalents) in dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

-

Addition of Boc₂O: Dissolve di-tert-butyl dicarbonate (1 equivalent) in DCM and add it dropwise to the stirred solution of the diamine over 1-2 hours, maintaining the temperature at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Workup: Remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Excess Diamine: Using a large excess of 1,3-butanediamine kinetically favors the formation of the mono-Boc-protected product over the di-Boc-protected byproduct.

-

Slow Addition at Low Temperature: The dropwise addition of Boc₂O at 0°C helps to control the exothermicity of the reaction and further enhances the selectivity for mono-protection.

-

Aqueous Workup: The aqueous workup is designed to remove the excess unreacted diamine and any water-soluble byproducts.

Enantioselective Synthesis: A Chiral Pool Approach

For applications in drug development, the synthesis of enantiomerically pure (R)- or (S)-1-Boc-amino-butyl-3-amine is often required. A practical approach involves starting from a chiral precursor, a strategy known as the "chiral pool" approach. (R)-3-aminobutanol, which can be prepared through various asymmetric methods, is a suitable starting material for the synthesis of (R)-1-Boc-amino-butyl-3-amine.

Figure 2: Enantioselective Synthesis Workflow

Caption: A plausible synthetic route to enantiopure this compound.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block in the synthesis of various pharmaceutical agents.

Intermediate in the Synthesis of Neurological Drugs

A Versatile Linker in Peptide and Peptidomimetic Synthesis

In the field of peptide science, this compound can serve as a non-proteinogenic building block or a linker to introduce conformational constraints or to attach other molecules to a peptide backbone. The Boc-protected amine allows for its incorporation into a peptide chain using standard solid-phase peptide synthesis (SPPS) protocols, while the free primary amine can be used for subsequent modifications.

Figure 3: Role in Solid-Phase Peptide Synthesis (SPPS)

Caption: Incorporation of this compound into a peptide chain via SPPS.

The use of such diamine linkers can be advantageous for:

-

Introducing Flexibility or Rigidity: The butyl chain can act as a flexible spacer, or its incorporation can be designed to induce specific turns or conformations in the peptide.

-

Creating Branched Peptides: The free amine can serve as a point for growing a second peptide chain.

-

Attaching Reporter Groups: Fluorescent dyes, biotin tags, or other reporter molecules can be conjugated to the free amine for use in biological assays.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. The following are the expected spectroscopic features.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound will exhibit characteristic signals for the protons of the butyl chain and the Boc protecting group. The large singlet integrating to 9 protons around 1.4 ppm is a hallmark of the tert-butyl group. The protons on the butyl chain will appear as multiplets, with their chemical shifts and coupling patterns providing information about the connectivity of the molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the nine carbons in the molecule. The carbonyl carbon of the carbamate will appear around 156 ppm, and the quaternary carbon of the tert-butyl group will be observed around 79 ppm. The four carbons of the butyl chain will have distinct chemical shifts depending on their proximity to the nitrogen atoms.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a common technique for determining the molecular weight of this compound. The protonated molecule [M+H]⁺ would be expected at an m/z of approximately 189.16.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and peptide science. Its differentially protected amino groups allow for controlled and sequential chemical modifications, enabling the construction of complex molecular architectures. The ability to synthesize this compound in both racemic and enantiomerically pure forms further enhances its utility in the development of stereospecific pharmaceuticals. This guide has provided a comprehensive overview of its molecular structure, synthesis, applications, and characterization, offering a solid foundation for its effective use in research and development.

References

The Sentinel Carbamate: An In-depth Technical Guide to the Stability of the Boc Protecting Group on Diamines

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical development and complex molecule construction, the judicious use of protecting groups is a fundamental tenet of success. Among the arsenal of protective moieties for amines, the tert-butoxycarbonyl (Boc) group stands as a preeminent tool, valued for its unique stability profile and predictable lability. This guide provides a comprehensive exploration of the stability and strategic application of the Boc protecting group on diamines, a class of compounds that present unique challenges and opportunities in synthetic chemistry.

This document moves beyond a simple recitation of protocols. As a senior application scientist, the aim is to provide a narrative grounded in mechanistic understanding and field-proven insights. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. Through a synthesis of authoritative literature and practical wisdom, this guide will equip researchers with the knowledge to confidently and effectively utilize the Boc group in their work with diamines.

The Chemical Bedrock: Understanding Boc Group Stability

The utility of the Boc group is rooted in its distinct electronic and steric properties. As a carbamate, the lone pair of the nitrogen atom is delocalized into the adjacent carbonyl group, rendering the amine significantly less nucleophilic and basic. This electronic stabilization is the cornerstone of its protective function.

The stability of the Boc group can be summarized as follows:

-

Stability to Basic and Nucleophilic Conditions: The Boc group is exceptionally robust in the presence of a wide array of bases (e.g., aqueous hydroxides, carbonates) and nucleophiles.[1][2] This resilience allows for a broad range of chemical transformations to be performed on other parts of the molecule without premature cleavage of the Boc group.[1][2]

-

Acid Lability: The defining characteristic of the Boc group is its susceptibility to acidic conditions.[1][2] This lability is the key to its strategic removal and is predicated on the formation of a stable tert-butyl cation upon cleavage.[3]

-

Orthogonality: The Boc group's stability profile makes it orthogonal to other common amine protecting groups. It is stable under the basic conditions used to cleave the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the catalytic hydrogenolysis conditions used for the removal of the benzyloxycarbonyl (Cbz) group.[4] This orthogonality is a critical principle in the design of complex synthetic routes.[4]

The Mechanism of Acid-Catalyzed Deprotection

The cleavage of the Boc group in the presence of acid is a well-understood process that proceeds through a specific mechanistic pathway.

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

The reaction is initiated by the protonation of the carbamate's carbonyl oxygen.[5] This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of the highly stable tert-butyl cation and a carbamic acid intermediate.[5] The carbamic acid is inherently unstable and rapidly decarboxylates to yield the protonated free amine.[5] Kinetic studies have revealed that the deprotection with strong acids like HCl can exhibit a second-order dependence on the acid concentration, suggesting a more complex mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair.[6][7]

The Challenge of Selectivity: Mono-Boc Protection of Diamines

A primary challenge when working with symmetric diamines, such as ethylenediamine or 1,6-hexanediamine, is achieving selective mono-protection. The indiscriminate reaction of both amino groups leads to a mixture of mono-protected, di-protected, and unreacted starting material, complicating purification and reducing the yield of the desired product.[8] Several strategies have been developed to overcome this hurdle.

Methodologies for Selective Mono-Boc Protection

| Method | Principle | Key Advantages | Potential Drawbacks |

| Slow Addition of (Boc)₂O | Minimizes the local concentration of the protecting agent, statistically favoring mono-substitution.[8] | Simple experimental setup. | Can be time-consuming; selectivity may not be optimal. |

| Use of Excess Diamine | Statistically favors the reaction of (Boc)₂O with an unprotected diamine molecule over the mono-protected species.[9] | Can achieve high selectivity. | Not practical for valuable or scarce diamines; requires efficient removal of excess diamine. |

| In Situ Mono-protonation | Addition of one equivalent of acid protonates one amino group, rendering it non-nucleophilic and directing the reaction to the free amine.[9] | High selectivity and good yields; applicable to a wide range of diamines. | Requires careful control of stoichiometry and reaction conditions. |

Experimental Protocol: In Situ Mono-protonation for Mono-Boc Protection of a Diamine

This protocol is a robust and widely applicable method for the selective mono-Boc protection of diamines.[9]

Materials:

-

Diamine (1.0 eq)

-

Anhydrous Methanol (MeOH)

-

Chlorotrimethylsilane (Me₃SiCl) or Thionyl Chloride (SOCl₂) (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq)

-

Water

-

Diethyl ether

-

2N Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve the diamine (1.0 eq) in anhydrous methanol at 0 °C under an inert atmosphere.

-

Slowly add chlorotrimethylsilane (1.0 eq) dropwise to the stirred solution. A white precipitate of the mono-hydrochloride salt may form.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add a small amount of water (e.g., 1 mL per 1 g of diamine) followed by a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and wash with diethyl ether to remove any di-Boc protected byproduct.

-

Adjust the pH of the aqueous layer to >12 with 2N NaOH.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc protected diamine.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Caption: Experimental workflow for selective mono-Boc protection.

Navigating Deprotection: Conditions and Considerations

The removal of the Boc group is typically straightforward, but the choice of acidic reagent and reaction conditions can be critical, especially in the presence of other acid-sensitive functional groups.

Comparison of Common Acidic Deprotection Reagents

| Reagent | Typical Conditions | Reaction Time | Advantages | Disadvantages |

| Trifluoroacetic Acid (TFA) | 20-50% TFA in DCM[10] | 0.5 - 4 hours[10] | Highly effective, volatile byproducts, easy removal of excess reagent.[10] | Harshly acidic, may cleave other acid-labile groups.[10] |

| Hydrochloric Acid (HCl) | 4M HCl in Dioxane or Ethyl Acetate[10] | 0.5 - 4 hours[10] | Cost-effective, product often precipitates as the hydrochloride salt, facilitating isolation.[10] | Dioxane is a potential carcinogen; can be less selective.[10] |

Experimental Protocol: Boc Deprotection with Trifluoroacetic Acid

This is a standard and highly effective method for Boc deprotection.[5]

Materials:

-

Boc-protected diamine

-

Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the Boc-protected diamine in dichloromethane.

-

Add trifluoroacetic acid to the solution to a final concentration of 25-50% (v/v).

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor the progress by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected diamine.

Orthogonal Strategies and Advanced Applications

The true power of the Boc group is realized in the context of orthogonal protection strategies, enabling the synthesis of complex polyamines and their derivatives.

Caption: Sequential deprotection in an orthogonal strategy.

In a molecule bearing both Fmoc and Boc protecting groups, the Fmoc group can be selectively removed with a mild base like piperidine, leaving the Boc group intact.[7] Subsequent treatment with a strong acid like TFA will then cleave the Boc group.[7] This allows for the sequential functionalization of the two amino groups.

Conclusion

The tert-butoxycarbonyl protecting group remains an indispensable tool in the synthesis of diamine-containing molecules. Its well-defined stability profile, characterized by robustness to basic and nucleophilic conditions and predictable lability in the presence of acid, provides chemists with a reliable and versatile handle for amine protection. A thorough understanding of the principles governing its stability, the strategies for selective mono-protection, and the nuances of its cleavage is paramount for its effective application. By mastering the concepts and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently leverage the Boc group to navigate the complexities of modern organic synthesis and achieve their scientific goals with greater precision and efficiency.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 10. benchchem.com [benchchem.com]

The Advent and Application of Boc-Protected Diamines: A Technical Guide for the Modern Chemist

Abstract

The introduction of the tert-butyloxycarbonyl (Boc) protecting group revolutionized organic synthesis, particularly in the realm of peptide chemistry and drug development. This guide provides an in-depth technical exploration of a crucial subclass of these protected molecules: Boc-protected diamines. We will traverse the historical landscape from the inception of protecting group theory to the development of sophisticated, selective protocols for the mono-protection of symmetrical and unsymmetrical diamines. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and a robust framework for the application of these versatile building blocks in complex molecular architectures.

The Genesis of Amine Protection and the Rise of the Boc Group

The art of multi-step organic synthesis is predicated on the ability to selectively modify one functional group in the presence of others. This necessitates the temporary masking of reactive sites, a concept now fundamental to the field and known as the use of "protecting groups"[1]. A suitable protecting group must be easily and selectively introduced, stable to a range of reaction conditions, and readily and selectively removed without affecting the rest of the molecule[1][2].

Historically, the protection of amines posed a significant challenge. Early methods often required harsh conditions for both introduction and removal, limiting their utility in the synthesis of sensitive molecules. The landscape of amine protection was irrevocably altered in the mid-20th century with the development of carbamate-based protecting groups. Among these, the tert-butyloxycarbonyl (Boc) group, introduced by Louis A. Carpino in 1957, emerged as a preeminent tool for the organic chemist[3]. The Boc group's popularity stems from its remarkable stability to a wide array of non-acidic reagents and its facile cleavage under mild acidic conditions, a crucial feature for orthogonal protection strategies in complex syntheses[3].

The Challenge of Selectivity: Mono-protection of Diamines

While the Boc protection of monofunctional amines and amino acids became routine, the selective protection of diamines presented a more intricate challenge. The presence of two nucleophilic amine groups of similar or identical reactivity in a single molecule often leads to a statistical mixture of mono-protected, di-protected, and unreacted starting material. Achieving high yields of the desired mono-Boc-protected diamine is a critical endeavor, as these compounds are invaluable synthons for the construction of pharmaceuticals, ligands for catalysis, and advanced materials[4][5].

Several strategies have been developed to overcome the challenge of di-protection, each with its own set of advantages and limitations:

-

Slow Addition of the Protecting Agent: By slowly adding the Boc-anhydride (Boc₂O) to a solution of the diamine, the instantaneous concentration of the protecting agent is kept low, thus favoring mono-substitution over di-substitution.

-

Use of a Large Excess of the Diamine: Employing a significant excess of the diamine statistically favors the reaction of the protecting group with an unprotected diamine molecule rather than with a mono-protected one. However, this approach is often impractical for valuable or complex diamines.

-

In Situ Mono-protonation: A more elegant and efficient approach involves the in situ generation of the mono-hydrochloride salt of the diamine. By adding one equivalent of an acid, one of the amino groups is protonated and thus deactivated towards the electrophilic Boc₂O. The remaining free amine can then be selectively protected[6][7].

Field-Proven Protocols for the Selective Mono-Boc Protection of Diamines

The following protocols represent robust and scalable methods for the synthesis of mono-Boc-protected diamines. The choice of method will depend on the specific diamine, available reagents, and desired scale.

Protocol 1: Mono-Boc Protection of Ethylenediamine via Slow Addition

This method is straightforward but may require optimization to maximize the yield of the mono-protected product.

Materials:

-

Ethylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

In a round-bottom flask, dissolve ethylenediamine (5.0 equivalents) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath with vigorous stirring.

-

Dissolve di-tert-butyl dicarbonate (1.0 equivalent) in dichloromethane and add it to a dropping funnel.

-

Add the Boc₂O solution dropwise to the stirred ethylenediamine solution over a period of 2-4 hours.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Wash the reaction mixture with saturated aqueous NaHCO₃, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate N-Boc-ethylenediamine.

Protocol 2: Mono-Boc Protection of 1,4-Diaminobutane via in situ Mono-hydrochlorination

This protocol generally provides higher selectivity for the mono-protected product.

Materials:

-

1,4-Diaminobutane

-

Chlorotrimethylsilane (TMSCl) or Thionyl chloride (SOCl₂)

-

Anhydrous Methanol (MeOH)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Diethyl ether

-

Aqueous sodium hydroxide (NaOH) solution (2N)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

To a stirred solution of 1,4-diaminobutane (1.0 equivalent) in anhydrous methanol at 0 °C, add freshly distilled chlorotrimethylsilane (1.0 equivalent) dropwise[6]. A white precipitate of the mono-hydrochloride salt should form.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add water (a small amount, e.g., 1 mL per gram of diamine), followed by a solution of Boc₂O (1.0 equivalent) in methanol[6].

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.

-

Dilute the reaction mixture with water and wash with diethyl ether to remove any di-Boc-protected byproduct.

-

Adjust the pH of the aqueous layer to >12 with 2N NaOH solution.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the mono-Boc-protected 1,4-diaminobutane[6].

Deprotection of Boc-Protected Diamines

The removal of the Boc group is typically achieved under acidic conditions. The choice of acid and solvent depends on the sensitivity of the substrate.

Common Deprotection Methods

| Method | Reagents/Conditions | Reaction Time | Temperature | Yield | Advantages | Disadvantages |

| Acidic Deprotection | 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 0.5 - 4 hours | Room Temperature | High | Highly effective and volatile, facilitating easy removal. | Corrosive, toxic, and can cause side reactions with sensitive substrates. |

| 4M HCl in Dioxane or Ethyl Acetate | 1 - 12 hours | Room Temperature | High | Cost-effective and readily available. | Can be less selective and may lead to chlorinated byproducts. |

Table 1: Comparison of Common Boc Deprotection Methods.

General Protocol for TFA-mediated Boc Deprotection

Materials:

-

Boc-protected diamine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolve the Boc-protected diamine in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (to a final concentration of 20-50% v/v).

-

Stir the reaction at room temperature for 0.5-4 hours, monitoring by TLC.

-

Once the reaction is complete, carefully neutralize the excess TFA by adding saturated aqueous NaHCO₃ until effervescence ceases.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the deprotected diamine.

Applications in Drug Discovery and Organic Synthesis

Mono-Boc-protected diamines are versatile building blocks that have found widespread application in the synthesis of a diverse range of molecules.

-

Pharmaceuticals: These synthons are crucial for introducing diamine linkers in drug candidates, which can modulate solubility, cell permeability, and target binding. For example, they are used in the synthesis of enzyme inhibitors and receptor ligands[4].

-

Peptide Synthesis: They can be incorporated into peptides to introduce non-natural amino acid residues or to create cyclic peptides with constrained conformations[3].

-

Ligand Synthesis: The free amino group can be functionalized to create chiral ligands for asymmetric catalysis.

-

Materials Science: Mono-Boc-protected diamines are used in the synthesis of functionalized polymers and dendrimers.

Visualizing the Workflow and Key Concepts

The Logic of Selective Mono-Boc Protection

References

- 1. catalogimages.wiley.com [catalogimages.wiley.com]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 7. bioorg.org [bioorg.org]

Methodological & Application

Application Notes & Protocols: Strategic Incorporation of 1-Boc-amino-butyl-3-amine in Solid-Phase Peptide Synthesis

Introduction: A Versatile Diamine Building Block

1-Boc-amino-butyl-3-amine, systematically named tert-butyl (3-aminobutyl)carbamate, is a bifunctional building block of significant utility in modern peptide chemistry.[1][2] It consists of a four-carbon chain with two primary amine groups at the 1 and 3 positions. The amine at the 1-position is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the amine at the 3-position remains free. This differential protection scheme makes it an ideal reagent for introduction into a growing peptide chain during solid-phase peptide synthesis (SPPS).

The primary function of this molecule is to introduce a reactive primary amine on a short alkyl spacer into a peptide sequence. This appended amine can serve as an attachment point for various modifications, such as fluorophores, cytotoxic drugs (for antibody-drug conjugates), polyethylene glycol (PEG) chains, or for creating branched or cyclic peptide architectures.[1] Its integration follows the robust and well-established principles of Boc/Bzl (Boc/benzyl) SPPS chemistry.[3][4]

Principle of SPPS Incorporation